molecular formula C26H27N5O4 B2569666 2-{[(2-methoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide CAS No. 1185046-35-8

2-{[(2-methoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide

Cat. No.: B2569666
CAS No.: 1185046-35-8
M. Wt: 473.533
InChI Key: WDPZNJVXVNYZKZ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo-triazine class, characterized by a fused pyrrole-triazine core. Key structural features include:

  • 6,8-dimethyl groups on the triazine ring, which enhance steric bulk and influence electronic properties.
  • An N-[(4-methylphenyl)methyl] (4-methylbenzyl) group at position 7, balancing hydrophobicity and aromatic interactions.
  • A 1-oxo group, introducing a ketone moiety that may affect redox properties and intermolecular interactions.

Properties

IUPAC Name

2-[2-(2-methoxyanilino)-2-oxoethyl]-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O4/c1-16-9-11-19(12-10-16)13-27-25(33)23-17(2)24-26(34)31(28-15-30(24)18(23)3)14-22(32)29-20-7-5-6-8-21(20)35-4/h5-12,15H,13-14H2,1-4H3,(H,27,33)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPZNJVXVNYZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N3C=NN(C(=O)C3=C2C)CC(=O)NC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-methoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide typically involves multiple steps, including the formation of the pyrrolo[1,2-d][1,2,4]triazine core, followed by functionalization at various positions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrrolo[1,2-d][1,2,4]triazine core through cyclization reactions involving appropriate precursors.

    Amidation Reactions: Introduction of the carbamoyl and carboxamide groups through amidation reactions using reagents such as carbamoyl chlorides and amines.

    Substitution Reactions: Functionalization of the core structure through substitution reactions, often using halogenated intermediates and nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains multiple reactive functional groups:

  • Urea linkage : Susceptible to hydrolysis under acidic or basic conditions, potentially yielding carbamates or amines.

  • Carboxamide : Resistant to hydrolysis but may undergo amidation with nucleophiles like hydrazines .

  • Methoxy groups : Stable under most conditions but may undergo demethylation under strong acidic or oxidative conditions.

Functional Group Reaction Type Conditions
UreaHydrolysisHCl or NaOH, heat
CarboxamideAmidationDMF, coupling agents
MethoxyDemethylationHI, oxidative agents

Stability and Degradation

The compound’s stability depends on its functional groups and environmental factors:

  • Hydrolytic stability : The urea and amide groups may degrade in aqueous acidic/basic solutions, leading to loss of integrity.

  • Oxidative stability : The pyrrolo[1,2-d] triazine core is generally stable, but methoxy groups may oxidize to phenols under strong oxidizing agents.

  • Thermal stability : Likely stable at moderate temperatures but may undergo cyclization or rearrangement at elevated temperatures .

Potential Derivatives and Modifications

Chemical modifications could enhance activity or stability:

  • Substitution : Introduction of electron-withdrawing groups (e.g., fluorine) to modulate reactivity.

  • Conjugation : Attachment of ligands (e.g., piperazine, morpholine) to the triazine core for improved solubility or binding .

Scientific Research Applications

Research indicates that this compound may exhibit significant biological activity, particularly in the realm of cancer therapeutics. The structure of the compound suggests it may interact with various biological targets.

Anticancer Potential

Several studies have investigated the anticancer properties of pyrrolo[1,2-d][1,2,4]triazine derivatives. These compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For example:

  • A study demonstrated that similar triazine derivatives could inhibit specific kinases involved in cancer progression .
  • The compound's structural features suggest it may act as an inhibitor of cell proliferation pathways critical in oncogenesis.

Pharmacological Applications

The pharmacological applications of this compound are diverse and include:

  • Targeted Drug Delivery : The incorporation of specific moieties allows for targeted delivery mechanisms in drug formulations. This is particularly relevant in designing antibody-drug conjugates that can selectively target cancer cells while minimizing effects on healthy tissues .

Case Studies

  • Study on Antibody Drug Conjugates (ADCs) :
    • Research highlighted the effectiveness of ADCs using similar compounds for targeting c-Met positive tumors. The study found that these conjugates significantly reduced tumor volume in preclinical models .
  • Inhibitory Effects on Kinases :
    • A series of experiments indicated that derivatives of this compound could inhibit key kinases associated with various cancers. The findings suggest a potential role in developing new cancer therapies that target these pathways .

Synthesis and Development

The synthesis of this compound involves multiple steps that typically include:

  • Formation of the pyrrolo-triazine core.
  • Introduction of substituents such as methoxy and methyl groups to enhance biological activity.

Synthetic Pathways

Several synthetic routes have been proposed for similar compounds:

  • One method involves starting from commercially available precursors and employing reaction conditions such as cyclization and acylation to construct the triazine framework .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context and the specific activity being studied. For example, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Compound Class Core Structure Substituents Dipole Moment (D) HOMO-LUMO Gap (kcal/mol) Key References
Target Compound Pyrrolo[1,2-d][1,2,4]triazine 6,8-dimethyl; 2-(2-methoxyphenyl carbamoyl methyl); N-(4-methylbenzyl); 1-oxo Not reported Not reported N/A
Pyrazolo[4,3-e][1,2,4]triazine Pyrazolo-triazine N-1 or N-2 substituted alkyl/aryl groups 3.100–8.420 ~1.437
Pyrrolo[2,3-d]pyrimidine Pyrrolo-pyrimidine 7-cyclopentyl; sulfamoylphenyl; dimethyl carboxamide Not reported Not reported
Pyrazolo[4,3-e]triazolo-pyrimidine Pyrazolo-triazolo-pyrimidine 4-methoxyphenyl; phenyl; triazole/thiadiazine moieties Not reported Not reported

Key Observations:

Substituent Effects on Polarity :

  • The target compound’s 2-methoxyphenyl carbamoyl methyl group likely increases polarity compared to simpler alkyl substituents in pyrazolo-triazines . However, the 4-methylbenzyl group may counterbalance this by enhancing hydrophobicity.
  • In pyrazolo-triazines, N-2 substitution results in higher dipole moments (e.g., 8.420 D for compound 3) than N-1 substitution (3.100 D for compound 1), suggesting that substitution position critically impacts polarity .

Reactivity and Stability :

  • Pyrazolo-triazine analogs exhibit narrow HOMO-LUMO gaps (~1.437 kcal/mol), indicating similar kinetic stability and reactivity across derivatives . This implies the target compound may also display predictable reactivity under physiological conditions.

Biological Activity

The compound 2-{[(2-methoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide is a member of the pyrrolo[1,2-d][1,2,4]triazine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its potential as a therapeutic agent.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrrolo[1,2-d][1,2,4]triazine core. The synthesis of this compound typically involves multi-step reactions starting from simpler pyrrole derivatives combined with various substituents to enhance biological activity.

Anticancer Properties

Pyrrolo[1,2-d][1,2,4]triazine derivatives have been reported to exhibit significant anticancer activity. For example:

  • In vitro Studies : The compound has been tested against various cancer cell lines. A study indicated that similar derivatives displayed IC50 values in the low micromolar range against A549 (human lung adenocarcinoma) cells, suggesting potent anticancer effects .
  • Mechanism of Action : These compounds often act as kinase inhibitors. They target pathways such as the PI3K pathway and have shown effectiveness in inhibiting cell proliferation in tumors .

Kinase Inhibition

The compound's structure suggests potential activity as a kinase inhibitor. Studies have highlighted:

  • VEGFR-2 Inhibition : Compounds with similar structures demonstrated IC50 values as low as 0.066 µM against VEGFR-2 . This suggests that our compound may also inhibit angiogenesis by targeting this receptor.
  • EGFR Inhibition : Compounds in this class have been shown to inhibit EGFR effectively, which is crucial for the treatment of various cancers .

Immunomodulatory Effects

Research indicates that pyrrolo[1,2-d][1,2,4]triazine derivatives can modulate immune responses:

  • In vivo Studies : Some derivatives have been shown to enhance the production of CD4+ and CD8+ T cells in mouse models . This suggests potential applications in immunotherapy.

Case Studies and Research Findings

StudyCompound TestedActivityIC50 ValueNotes
Pyrrolo[1,2-d][1,2,4]triazine analogsAnticancer~0.100 µM (A549)Effective against lung cancer
Various derivativesVEGFR-2 Inhibition0.066 µMStrong anti-angiogenic properties
Similar isoxazole derivativesImmune modulationN/AIncreased T-cell populations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, considering yield and purity?

  • Methodology : Prioritize multi-step synthetic strategies, such as coupling reactions (e.g., amide bond formation via carbodiimide activation) or heterocyclic ring construction using one-pot protocols. For example, highlights a one-pot, two-step reaction for imidazo[1,2-a]pyridine derivatives, which can be adapted for pyrrolo-triazine scaffolds. Purification via column chromatography (e.g., SiO₂ with gradient elution) and crystallization (e.g., using EtOAc/hexane) is critical for isolating high-purity products .
  • Data Consideration : Track reaction intermediates using TLC and optimize catalyst loading (e.g., Pd for cross-couplings) to enhance yield.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.0 ppm for substituted phenyl groups) and methyl/methoxy signals (δ 2.1–3.9 ppm). Compare splitting patterns to predicted coupling constants .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxamide and triazine rings) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm mass accuracy .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to target enzymes/receptors?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinases or proteases). Reference ’s AI-driven simulations for parameter optimization .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
    • Data Contradiction : Cross-validate computational results with experimental IC₅₀ values from enzymatic assays.

Q. How should researchers resolve contradictions in biological activity data across assay conditions?

  • Methodology :

  • Assay Standardization : Control variables like pH, temperature, and solvent (e.g., DMSO concentration).
  • Statistical Analysis : Apply ANOVA or linear regression to identify confounding factors (e.g., batch-to-batch variability) .
    • Theoretical Framework : Align experimental design with hypotheses derived from enzyme kinetics or receptor-ligand theory .

Q. What strategies improve solubility and bioavailability without altering the core pharmacophore?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
  • Formulation Optimization : Use cyclodextrin complexes or lipid-based carriers .
    • Validation : Measure logP (octanol-water partition) and conduct in vitro permeability assays (e.g., Caco-2 cells).

Q. How can in vitro/in vivo models evaluate pharmacokinetic and toxicity profiles?

  • Methodology :

  • In Vitro : Use liver microsomes for metabolic stability and CYP450 inhibition assays.
  • In Vivo : Employ rodent models to assess oral bioavailability and acute toxicity (LD₅₀) .
    • Data Integration : Compare results with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives) to identify SAR trends .

Q. What are critical considerations for scaling up synthesis while maintaining stereochemical fidelity?

  • Methodology :

  • Process Control : Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR for real-time monitoring) .
  • Catalyst Recycling : Optimize heterogeneous catalysts (e.g., immobilized Pd) to reduce costs .
    • Pilot-Scale Challenges : Address mixing efficiency and thermal gradients to prevent racemization or byproduct formation .

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